molecular formula C17H25N3O2 B1249944 (S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile

(S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile

Cat. No. B1249944
M. Wt: 303.4 g/mol
InChI Key: SYOKIDBDQMKNDQ-HHUWHTLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vildagliptin is a cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Vildagliptin's cyano moiety undergoes hydrolysis and this inactive metabolite is excreted mainly via the urine.
A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : A study by Castaldi et al. (2017) describes an efficient and original synthesis of (S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile, also known as vildagliptin. This synthesis, developed from 3-amino-1-adamantanol, glyoxylic acid, and L-prolinamide, provides a competitive yield of 63% (Castaldi et al., 2017).
  • Intermediates Synthesis : Li et al. (2021) discussed methods for preparing intermediates of vildagliptin, demonstrating a high-yield synthesis process. The study emphasizes the synthesis of (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile, a key intermediate in the production of vildagliptin (Li et al., 2021).

Biological and Pharmacological Applications

  • Inhibition of Dipeptidyl-peptidase IV : Vildagliptin, an analog of this compound, is a potent inhibitor of dipeptidyl-peptidase IV (DPP IV). Brandt et al. (2005) described its kinetic binding properties and inhibitory potency on DPP IV catalyzed degradation of peptides, highlighting its potential in treating Type 2 diabetes (Brandt et al., 2005).
  • Type-II Anti-Diabetic Activity : Udugade and Gawade (2018) reported on the synthesis of pyrrolidine-2-carbonitrile derived ligands and their anti-diabetic activity in animal models. This study underscores the therapeutic potential of such compounds in managing Type-II diabetes (Udugade & Gawade, 2018).

Miscellaneous Applications

  • Antimicrobial Activity : El-Mansy et al. (2018) explored the antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives. Their findings indicate potential applications in combating various microbial infections (El-Mansy et al., 2018).

properties

Product Name

(S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

InChI Key

SYOKIDBDQMKNDQ-HHUWHTLVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Pictograms

Irritant; Health Hazard

synonyms

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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